molecular formula C11H14O4 B8370472 5-Tert-butyl-2,4-dihydroxy-benzoic acid

5-Tert-butyl-2,4-dihydroxy-benzoic acid

Cat. No. B8370472
M. Wt: 210.23 g/mol
InChI Key: KZNQQFAQKTZPME-UHFFFAOYSA-N
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Patent
US08399464B2

Procedure details

To a tert-butanol (14.3 mL, 11.12 g, 150 mmol) suspension of 2,4-dihydroxy-benzoic acid (F71-01: 2312 mg, 15.0 mmol), trifluoroacetic acid (8.0 mL, 11.84 g, 103.8 mmol) and sulfuric acid (0.43 mL, 0.79 g, 8.0 mmol) were added in this order under argon atmosphere while stirring at room temperature. The reacting solution was stirred at room temperature for 10 minutes and then at a bath temperature of 75° C. for 6 hours. Additional trifluoroacetic acid (8.0 mL, 11.84 g, 103.8 mmol) was added, and the reaction mixture was stirred at a bath temperature of 80° C. for further 2.5 hours. After completing the reaction, the reaction mixture was added to ice-water (160 mL) and stirred with the addition of hexane (20 mL). The deposited solids were collected by filtration, washed with water and hexane to obtain the title compound (F71-02: pale pink solid, 2.13 g, 68%).
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
2312 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1](O)([CH3:4])([CH3:3])[CH3:2].[OH:6][C:7]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].FC(F)(F)C(O)=O.S(=O)(=O)(O)O>CCCCCC>[C:1]([C:13]1[C:14]([OH:16])=[CH:15][C:7]([OH:6])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
2312 mg
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.43 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
ice water
Quantity
160 mL
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in this order under argon atmosphere
STIRRING
Type
STIRRING
Details
The reacting solution was stirred at room temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at a bath temperature of 80° C. for further 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The deposited solids were collected by filtration
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C(=O)O)C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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